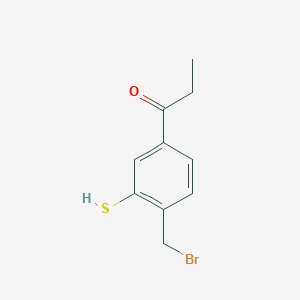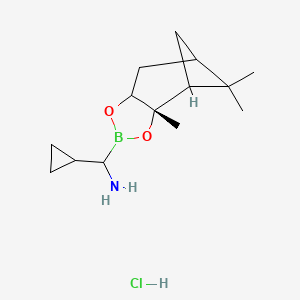
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₉N₃O₄S It is characterized by the presence of a cyano group, a nitro group, and a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involving metal-promoted tandem nitration and halogenation has been developed, which shows high chemoselectivity and functional group compatibility . The reagents used in this process include copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the sulfonamide position.
Applications De Recherche Scientifique
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(2-Cyano-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to reduced tumor growth in cancer cells that overexpress carbonic anhydrase IX.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: Similar in structure but with a halogen substituent instead of a cyano group.
2-Cyano-N-(2-nitrophenyl)benzenesulfonamide: Another derivative with a different substitution pattern.
Uniqueness
N-(2-Cyano-4-nitrophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and nitro groups make it a versatile intermediate for further chemical modifications, while its sulfonamide moiety contributes to its potential as a pharmaceutical agent.
Propriétés
Numéro CAS |
86802-67-7 |
|---|---|
Formule moléculaire |
C13H9N3O4S |
Poids moléculaire |
303.30 g/mol |
Nom IUPAC |
N-(2-cyano-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9N3O4S/c14-9-10-8-11(16(17)18)6-7-13(10)15-21(19,20)12-4-2-1-3-5-12/h1-8,15H |
Clé InChI |
BNZUCAQJMOZLPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


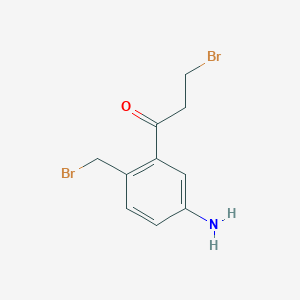
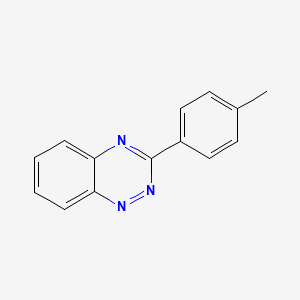
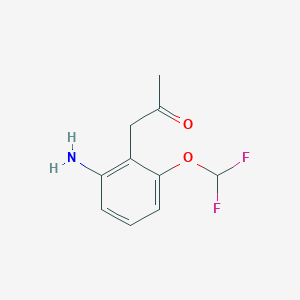
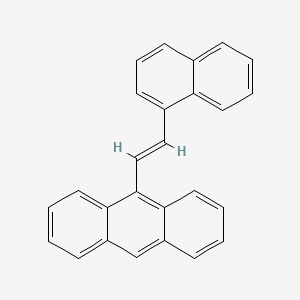
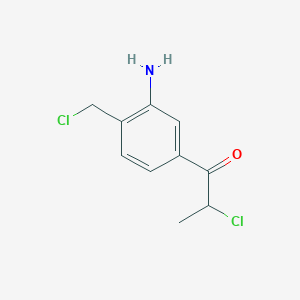
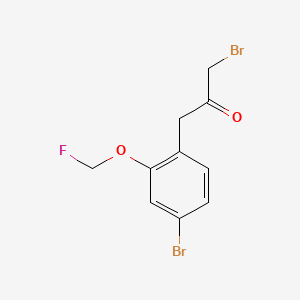

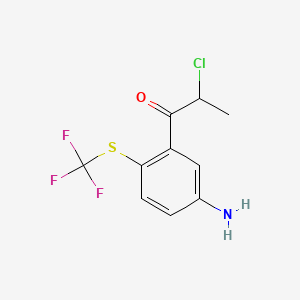
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
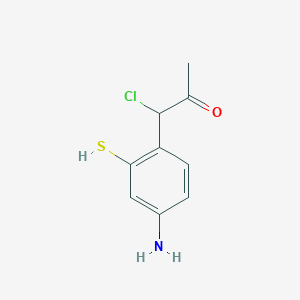
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
